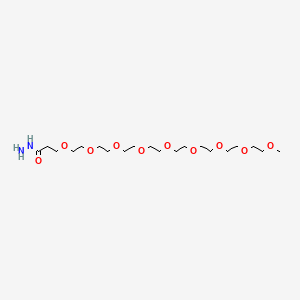
Fmoc-NH-PEG30-CH2CH2COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-NH-PEG30-CH2CH2COOH: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long polyethylene glycol chain, which enhances its solubility and biocompatibility. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amine, allowing for selective deprotection and further conjugation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG30-CH2CH2COOH typically involves the following steps:
Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Polyethylene Glycol Chain Extension: The polyethylene glycol chain is extended through a series of ethoxylation reactions.
Carboxylation: The terminal hydroxyl group is converted to a carboxylic acid using reagents like succinic anhydride.
Industrial Production Methods: Industrial production of this compound involves large-scale ethoxylation and protection reactions under controlled conditions to ensure high purity and yield. The process is optimized for scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, such as with piperidine, to expose the free amine.
Amide Bond Formation: The free amine can react with carboxylic acids or activated esters to form stable amide bonds.
PEGylation: The polyethylene glycol chain can undergo further modifications to introduce various functional groups.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Amide Bond Formation: Carbodiimides like EDC or HATU in the presence of a base.
PEGylation: Ethylene oxide under basic conditions.
Major Products:
Deprotected Amine: Fmoc removal yields NH2-PEG30-CH2CH2COOH.
Amide Conjugates: Reaction with carboxylic acids forms amide-linked products.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-NH-PEG30-CH2CH2COOH is used as a linker in the synthesis of PROTACs, which are designed to degrade target proteins via the ubiquitin-proteasome system.
Biology: In biological research, this compound facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: In medicinal chemistry, this compound is employed in the design of drug delivery systems and therapeutic agents that require precise targeting and controlled release.
Industry: Industrially, it is used in the production of biocompatible materials and as a component in the synthesis of complex molecules for pharmaceutical applications.
Mecanismo De Acción
Mechanism: Fmoc-NH-PEG30-CH2CH2COOH acts as a linker in PROTACs, which recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
Molecular Targets and Pathways: The compound targets specific proteins for degradation by facilitating their recognition by the ubiquitin-proteasome system. This process involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.
Comparación Con Compuestos Similares
Fmoc-NH-PEG2-CH2COOH: A shorter polyethylene glycol chain variant used for similar applications but with different solubility and biocompatibility properties.
Fmoc-NH-PEG3-CH2CH2COOH: Another variant with a different chain length, affecting its physical and chemical properties.
Uniqueness: Fmoc-NH-PEG30-CH2CH2COOH is unique due to its long polyethylene glycol chain, which provides enhanced solubility and flexibility in conjugation reactions, making it suitable for a wide range of applications in drug development and protein research.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H137NO34/c80-77(81)9-11-83-13-15-85-17-19-87-21-23-89-25-27-91-29-31-93-33-35-95-37-39-97-41-43-99-45-47-101-49-51-103-53-55-105-57-59-107-61-63-109-65-67-111-69-70-112-68-66-110-64-62-108-60-58-106-56-54-104-52-50-102-48-46-100-44-42-98-40-38-96-36-34-94-32-30-92-28-26-90-24-22-88-20-18-86-16-14-84-12-10-79-78(82)113-71-76-74-7-3-1-5-72(74)73-6-2-4-8-75(73)76/h1-8,76H,9-71H2,(H,79,82)(H,80,81) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIMHJKTVFOSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H137NO34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1632.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














